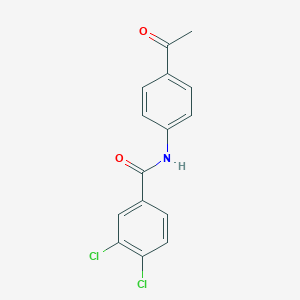

![molecular formula C19H15N3O B446778 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 331739-46-9](/img/structure/B446778.png)

2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C19H15N3O . It has a molecular weight of 301.3 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, diversely substituted pyrazolopyrimidin-7-ol were treated with propargyl bromide in DMF using K2CO3 as a base; at elevated temperatures, it furnishes 7-O-propargyl pyrazolo[1,5-a]pyrimidines as a significant product .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C19H15N3O/c1-13-18(15-10-6-3-7-11-15)19-20-16(12-17(23)22(19)21-13)14-8-4-2-5-9-14/h2-12,20H,1H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 301.3 g/mol and a computed XLogP3-AA value of 3.3 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s complexity, as computed by Cactvs, is 590 .Scientific Research Applications

Synthetic Pathways and Chemical Properties

The synthesis and chemical properties of pyrazolo[1,5-a]pyrimidines, including compounds like 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, have been extensively studied due to their significant regio-orientation and regioselectivity in reactions. These compounds are synthesized through reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. The focus on regio-orientation highlights the importance of understanding the nucleophilicity of the exocyclic NH2 group versus the endocyclic NH in aminopyrazoles, which plays a crucial role in determining the substituent's position on the pyrimidine ring. This understanding is essential for the accurate structural assignment and further application of these compounds in various fields (M. Mohamed & A. M. Mahmoud, 2019).

Medicinal Chemistry and Pharmaceutical Applications

Pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged heterocycles in drug discovery due to their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structure-activity relationship (SAR) studies have highlighted many lead compounds derived for various disease targets, indicating the potential for further exploitation in developing drug candidates. This highlights the importance of pyrazolo[1,5-a]pyrimidines as a building block in medicinal chemistry for creating novel therapeutic agents (S. Cherukupalli et al., 2017).

Properties

IUPAC Name |

2-methyl-3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-13-18(15-10-6-3-7-11-15)19-20-16(12-17(23)22(19)21-13)14-8-4-2-5-9-14/h2-12,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNVOFVATYXYPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

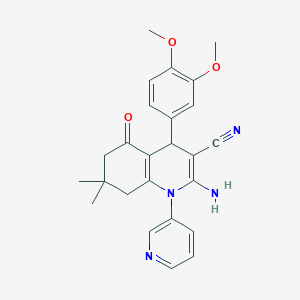

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B446695.png)

![2,2-dibromo-1-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B446696.png)

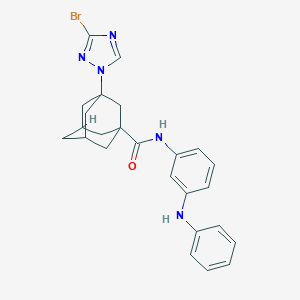

![2-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B446700.png)

![1-[3-(4-Ethoxyphenyl)acryloyl]-2-methylindoline](/img/structure/B446704.png)

![Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B446706.png)

![Methyl 2-[(2-iodobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B446707.png)

![Ethyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B446714.png)

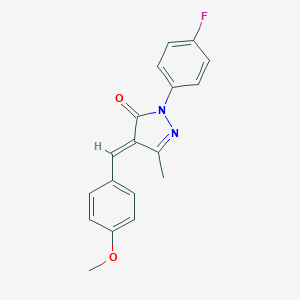

![(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B446715.png)

![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B446716.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B446718.png)